![molecular formula C7H6ClN3 B1465006 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 935466-69-6](/img/structure/B1465006.png)
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol. This compound is a derivative of pyrrolopyridine, featuring a chloro group at the 4-position and an amine group at the 6-position of the pyrrolopyridine ring system. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multiple steps, starting with the formation of the pyrrolopyridine core. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted pyrrole, followed by chlorination and amination reactions. Reaction conditions may vary, but they often involve the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly employed, using boronic acids and palladium catalysts.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyridines, which can be further modified for specific applications.
Scientific Research Applications
Cancer Therapy
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine has been identified as a potent FGFR inhibitor. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis. For instance, studies have shown that derivatives of this compound can effectively target FGFRs implicated in breast cancer and other malignancies.
Case Study: Inhibition of Breast Cancer Cells
In vitro studies demonstrated that the compound significantly reduced the viability of 4T1 breast cancer cells by inducing apoptosis. The compound's mechanism involves downregulating anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like cleaved caspase-3. This dual action enhances its potential as an anti-cancer agent .
Parameter | Value |
---|---|
IC50 (FGFR1) | 7 nM |
IC50 (FGFR2) | 9 nM |
IC50 (FGFR3) | 25 nM |
IC50 (FGFR4) | 712 nM |
Drug Development Potential
The unique structural features of this compound make it an attractive scaffold for further modifications aimed at enhancing its pharmacological properties. Ongoing research focuses on optimizing this compound to improve its selectivity and efficacy against various FGFR subtypes .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-pyrrolo[2,3-b]pyridin-6-amine | Lacks chloro and cyclopropyl groups | Moderate FGFR inhibition |
4-Fluoro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | Fluorine instead of chlorine | Enhanced FGFR activity |
4-Methyl-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | Methyl group substitution | Variable activity against cancer cells |
Mechanism of Action
The mechanism by which 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine exerts its effects depends on its specific application. In kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways. The molecular targets and pathways involved can vary, but they often include key regulatory proteins and enzymes involved in cell growth and proliferation.
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is structurally similar to other pyrrolopyridine derivatives, such as 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine and 6-Chloro-N-cyclohexyl-4-(1H-pyrrolo[2,3-b]pyridin-6-amine). its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of the chloro group at the 4-position and the amine group at the 6-position contribute to its distinct reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool in the synthesis of various compounds and the study of biological processes
Biological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and research findings from various studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an amino group at the 6-position. Its molecular formula is with a melting point of approximately 140 °C . The electronic structure of the compound contributes to its stability and reactivity in biological systems.
This compound primarily interacts with various enzymes and receptors within cellular pathways, influencing critical biochemical processes:
- Enzyme Inhibition : The compound has been shown to inhibit several kinases, which are pivotal in regulating cellular signaling pathways. For instance, it has demonstrated significant inhibitory activity against CSF1R kinase with an IC50 value of 3.0 nM, indicating potent biological activity .
- Cell Signaling Modulation : By affecting phosphorylation states of signaling molecules, it alters downstream gene expression and metabolic pathways. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
Biochemical Interactions
Research indicates that this compound interacts with several key proteins involved in cellular processes:
Target Protein | Interaction Type | Biological Effect |
---|---|---|
Kinases (e.g., CSF1R) | Inhibition | Alters phosphorylation states |
Phosphatases | Modulation | Affects signaling pathways |
Transcription Factors | Binding | Changes gene expression profiles |
These interactions highlight the compound's role in regulating complex biochemical networks within cells.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antibacterial Activity : In vitro evaluations have shown that derivatives related to this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL for these compounds .
- Anticancer Potential : In cell line studies, the compound has been reported to induce apoptosis in cancer cells through modulation of MAPK and PI3K signaling pathways. This suggests potential applications in cancer therapy .
- Synthetic Routes : The synthesis of this compound has been optimized using palladium-catalyzed reactions, enhancing yield and purity for further biological testing .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFCXVAJLGPFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696242 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935466-69-6 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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